molecular formula C14H10O3 B8474574 3-(5-Methoxynaphthalen-2-yl)prop-2-ynoic acid CAS No. 56894-97-4

3-(5-Methoxynaphthalen-2-yl)prop-2-ynoic acid

Cat. No. B8474574
M. Wt: 226.23 g/mol
InChI Key: YEGWXMWQTWHJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03987116

Procedure details

Powdered ethyl α,β-dibromo-β-(5-methoxynaphth-2-yl)propionate (27.4 g) is added portion-wise to 20% ethanolic potassium hydroxide (135 ml) at room temperature. The mixture is refluxed on a steam bath for 6 hours. The alcohol is evaporated and the residue is dissolved in water and covered with ether and is acidified with cold, dilute hydrochloric acid. The ether layer is washed with water, saline, and dried over sodium sulfate. The ether is removed to give a residue which is triturated with carbon tetrachloride. Recrystallization is carried out from acetic acid-water. This material is digested and triturated with boiling carbon tetrachloride to give 5-methoxynaphth-2-yl propiolic acid.
Name
ethyl α,β-dibromo-β-(5-methoxynaphth-2-yl)propionate
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH:8](Br)[C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[O:19][CH3:20])[CH:10]=1)[C:3]([O:5]CC)=[O:4].[OH-].[K+]>>[CH3:20][O:19][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:16]=1[CH:17]=[CH:18][C:9]([C:8]#[C:2][C:3]([OH:5])=[O:4])=[CH:10]2 |f:1.2|

Inputs

Step One
Name
ethyl α,β-dibromo-β-(5-methoxynaphth-2-yl)propionate
Quantity
27.4 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(C1=CC2=CC=CC(=C2C=C1)OC)Br
Name
Quantity
135 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed on a steam bath for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The alcohol is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
WASH
Type
WASH
Details
The ether layer is washed with water, saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is removed
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
is triturated with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
Recrystallization
CUSTOM
Type
CUSTOM
Details
triturated with boiling carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=CC(=CC2=CC=C1)C#CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.